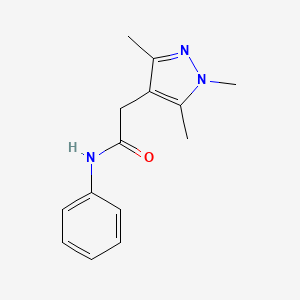
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as PTMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PTMA is a member of the pyrazole family of compounds and has been found to exhibit various biological and pharmacological activities.
作用机制
The mechanism of action of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of COX-2. By inhibiting COX-2, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the production of prostaglandins, which are involved in the regulation of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may also act on other molecular targets that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for the study of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could be the development of new analogs of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that exhibit improved pharmacological properties. Another area of research could be the study of the safety and efficacy of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be studied for its potential use in the treatment of various inflammatory and infectious diseases. Overall, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown great promise as a research tool for the study of pain, inflammation, and infection.
合成方法
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid and phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to form N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis method for N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic activities. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to exhibit antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(11(2)17(3)16-10)9-14(18)15-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPNMFTJPFSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

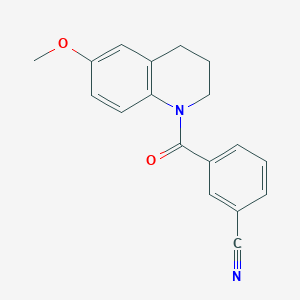
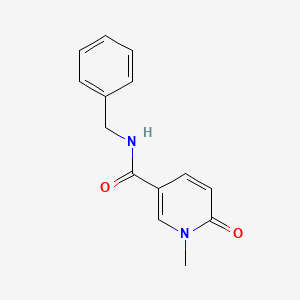
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
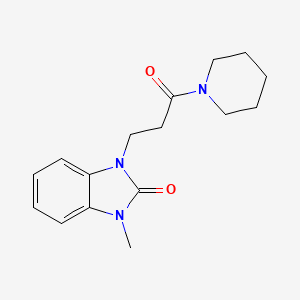
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
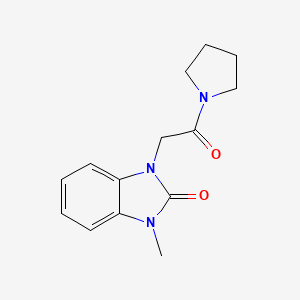
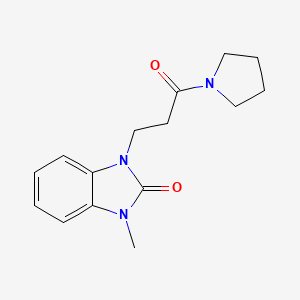
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
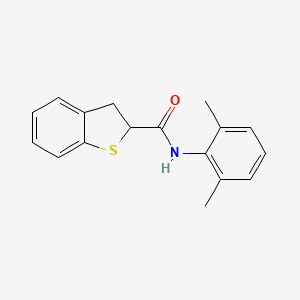
![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)